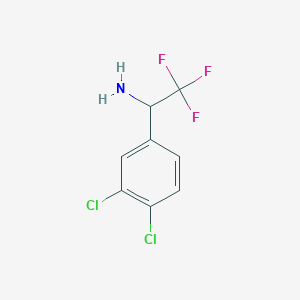

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Description

The exact mass of the compound 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is 242.9829391 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAQDAHAPUCCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230504 | |

| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-74-0 | |

| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine: Technical Profile & Synthesis Guide

The following technical guide provides an in-depth profile of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine , a specialized fluorinated building block.

Note on Chemical Identity: While the specific CAS number for this amine is often not indexed in public commercial catalogs due to its status as a transient chiral intermediate, it is synthesized directly from 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 125733-43-9) . This guide references the ketone precursor as the primary commercial anchor point while detailing the amine's properties and synthesis.

Executive Summary

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine is a high-value chiral building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates targeting the Central Nervous System (CNS). Characterized by the presence of a trifluoromethyl (

Core Identity Data

| Property | Detail |

| Chemical Name | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine |

| Synonyms | |

| Primary Precursor CAS | 125733-43-9 (Ketone: 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone) |

| Molecular Formula | |

| Molecular Weight | 244.04 g/mol |

| Chiral Status | Exists as (R)- and (S)- enantiomers; typically synthesized as a racemate or via asymmetric catalysis.[1][3][4] |

Technical Significance & Applications

The "Fluorine Effect" in Drug Design

The incorporation of the trifluoromethyl group at the benzylic position fundamentally alters the physicochemical profile of the amine:

-

pKa Modulation: The strong electron-withdrawing nature of the

group significantly lowers the pKa of the adjacent amine (typically by 2-3 units compared to the non-fluorinated benzylamine), reducing basicity and altering membrane permeability. -

Metabolic Blockade: The

group inhibits metabolic oxidation at the benzylic carbon, prolonging the half-life of drug candidates. -

Lipophilicity: Increases

, enhancing blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs.

Key Applications

-

Agrochemicals: Precursor for isoxazoline-based insecticides and fungicides where metabolic stability is required in field conditions.

-

Pharmaceuticals: Intermediate for synthesis of inhibitors targeting kinases and sigma receptors. The 3,4-dichloro substitution pattern is a classic pharmacophore for serotonin transporter (SERT) affinity.

Synthesis Protocol: Reductive Amination

The most robust route to 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine is the reductive amination of its ketone precursor. This protocol prioritizes yield and enantioselectivity (if a chiral catalyst is used).

Reaction Pathway Diagram

Figure 1: Two-step reductive amination pathway from the commercially available ketone precursor.

Detailed Methodology (Self-Validating Protocol)

Objective: Synthesis of racemic 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine.

Reagents:

-

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 125733-43-9)

-

Titanium(IV) isopropoxide (

) -

Ammonia (7M in methanol) or Ammonium Acetate

-

Sodium Borohydride (

)

Step-by-Step Procedure:

-

Imine Formation (Dehydration):

-

In a flame-dried flask under

, dissolve 1.0 eq of ketone in anhydrous THF. -

Add 2.0 eq of

(Lewis acid/dehydrating agent). -

Add 5.0 eq of Ammonia (as

or methanolic solution). -

Validation Point: Stir at ambient temperature for 12-18 hours. Monitor by TLC or GC-MS for the disappearance of the ketone peak (

242) and appearance of the imine.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Cautiously add 2.0 eq of Sodium Borohydride (

) portion-wise. (Caution: Hydrogen gas evolution). -

Allow to warm to room temperature and stir for 4 hours.

-

-

Quench & Workup:

-

Quench the reaction with 1M NaOH (converts Titanium salts to a filterable white precipitate,

). -

Filter through a Celite pad to remove titanium salts.

-

Extract the filtrate with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or distill under reduced pressure if scale permits.

-

Yield Expectation: 75-85%.

-

Safety & Handling (MSDS Summary)

Handling fluorinated amines requires specific precautions due to their potential for skin corrosion and volatility.

| Hazard Class | GHS Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed.[4] |

| Flammability | H227 | Combustible liquid (Flash point typically >60°C for this MW). |

Critical Handling Rule: Always handle the free base amine in a fume hood. The trifluoromethyl group increases volatility compared to the non-fluorinated parent. Store under inert atmosphere (

References

-

PubChem. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (Isomer Analog Data). National Library of Medicine. Available at: [Link]

-

European Patent Office. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (Precursor Synthesis).[3][5][6] EP3207018B1.[3] Available at: [Link]

-

Reagentia. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 125733-43-9). Commercial Catalog.[4] Available at: [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. data.epo.org [data.epo.org]

- 4. cacheby.com [cacheby.com]

- 5. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 6. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

Structure-activity relationship of trifluoromethylated chiral amines

An In-Depth Technical Guide to the Structure-Activity Relationship of Trifluoromethylated Chiral Amines

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of trifluoromethylated chiral amines, offering insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis, stereochemical implications, and biological significance of these unique molecular entities.

The Ascendancy of Trifluoromethylated Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, owing to their ability to form key interactions with biological targets. The introduction of a trifluoromethyl (CF3) group into these structures can dramatically alter their physicochemical and pharmacological properties. The CF3 group is a bioisostere for several functional groups, including the methyl and isopropyl groups, but it imparts unique electronic and lipophilic characteristics.

The strategic incorporation of a CF3 moiety can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism. This can prolong the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group reduces the basicity of the amine. This can be advantageous in tuning the pKa of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation and improving its binding affinity for a target.

It is the interplay between the chirality of the amine and the unique properties of the trifluoromethyl group that gives rise to complex and often unpredictable structure-activity relationships. Understanding these relationships is paramount for the rational design of novel therapeutics.

Synthetic Strategies for Trifluoromethylated Chiral Amines

The synthesis of enantiomerically pure trifluoromethylated chiral amines presents a significant challenge due to the difficulty of introducing the CF3 group stereoselectively. Several synthetic methodologies have been developed to address this challenge.

Asymmetric Synthesis

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure trifluoromethylated chiral amines. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

A Representative Asymmetric Synthesis Workflow:

Caption: Asymmetric synthesis of trifluoromethylated chiral amines.

Experimental Protocol: Asymmetric Reductive Amination of a Trifluoromethyl Ketone

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethyl ketone (1.0 equiv), the amine source (e.g., ammonia or a primary amine, 1.2 equiv), and a suitable solvent (e.g., methanol or dichloromethane).

-

Catalyst Addition: Add the chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand, 0.01-0.1 equiv).

-

Reductant Addition: Add the reducing agent (e.g., Hantzsch ester or a silane, 1.5 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched trifluoromethylated chiral amine.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Resolution of Racemates

An alternative to asymmetric synthesis is the resolution of a racemic mixture of trifluoromethylated chiral amines. This can be achieved through several methods:

-

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid). The diastereomeric salts can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amines.

-

Enzymatic Resolution: Enzymes, such as lipases or proteases, can selectively acylate or deacylate one enantiomer of the racemic amine, allowing for the separation of the two enantiomers.

-

Chiral Chromatography: The enantiomers of a racemic mixture can be separated by chromatography on a chiral stationary phase (CSP).

The Critical Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The introduction of a trifluoromethyl group can further amplify the stereochemical effects on biological activity. The CF3 group can influence:

-

Binding Affinity and Selectivity: The steric bulk and electronic properties of the CF3 group can lead to one enantiomer having a much higher binding affinity for the target than the other. This can also lead to increased selectivity for the desired target over off-targets.

-

Pharmacokinetics: The enantiomers of a trifluoromethylated chiral amine can have different rates of absorption, distribution, metabolism, and excretion.

Logical Relationship of SAR Investigation:

Caption: Iterative cycle of SAR investigation.

Case Studies: Trifluoromethylated Chiral Amines in Drug Development

Several trifluoromethylated chiral amines have been investigated as potential therapeutic agents, highlighting the importance of SAR in their design and development.

Efavirenz (Sustiva)

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. It contains a trifluoromethyl group and a chiral center. The (S)-enantiomer is the active drug, while the (R)-enantiomer is inactive. This demonstrates the critical importance of stereochemistry for its antiretroviral activity.

Sertraline (Zoloft)

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, and panic disorder. While not containing a trifluoromethyl group, its SAR studies have informed the design of related compounds. The introduction of electron-withdrawing groups, such as the CF3 group, on the aromatic ring of similar structures has been explored to modulate activity and selectivity.

Table 1: Comparison of Physicochemical and Pharmacological Properties of Chiral Amines

| Compound | Structure | Key Chiral Center | Trifluoromethyl Group | Biological Target | Key SAR Insight |

| Efavirenz | (S)-enantiomer | Yes | Yes | HIV Reverse Transcriptase | The (S)-enantiomer is significantly more potent than the (R)-enantiomer. |

| Fluoxetine | Racemate | Yes | Yes | Serotonin Transporter | The (S)-enantiomer is more potent than the (R)-enantiomer. |

| Sitagliptin | (R)-enantiomer | Yes | Yes | DPP-4 | The trifluoromethyl group enhances potency and metabolic stability. |

Future Perspectives

The field of trifluoromethylated chiral amines continues to evolve, with several exciting areas of research emerging:

-

Novel Synthetic Methods: The development of more efficient and stereoselective methods for the synthesis of these compounds is a key area of focus. This includes the use of novel catalysts and the development of new trifluoromethylating reagents.

-

Fluorinated Motifs Beyond CF3: Researchers are exploring the incorporation of other fluorinated groups, such as the trifluoromethoxy (OCF3) and the pentafluoroethyl (CF2CF3) groups, to further fine-tune the properties of chiral amines.

-

Computational Approaches: The use of computational modeling and machine learning is becoming increasingly important in predicting the SAR of trifluoromethylated chiral amines, which can help to accelerate the drug discovery process.

Conclusion

The structure-activity relationship of trifluoromethylated chiral amines is a complex and fascinating area of medicinal chemistry. The strategic introduction of a trifluoromethyl group into a chiral amine can have a profound impact on its biological activity, metabolic stability, and pharmacokinetic properties. A thorough understanding of these relationships is essential for the rational design of new and improved therapeutic agents. The continued development of novel synthetic methods and the application of computational tools will undoubtedly lead to the discovery of new and innovative drugs based on this privileged scaffold.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

-

Mei, H., Han, J., & Fustero, S. (2020). Recent advances in the synthesis of trifluoromethylated amines. Chemical Society Reviews. [Link]

In-Depth Technical Guide: 3,4-Dichloro-alpha-(trifluoromethyl)benzenemethanamine

This technical guide provides an in-depth analysis of 3,4-dichloro-alpha-(trifluoromethyl)benzenemethanamine , a critical fluorinated building block used in the synthesis of advanced agrochemicals and pharmaceuticals.

Executive Summary & Chemical Identity

3,4-Dichloro-alpha-(trifluoromethyl)benzenemethanamine (also known as 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine ) is a specialized chiral amine intermediate. It features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and a trifluoroethyl amine group at the benzylic position. This unique structural motif—combining lipophilic halogens with a strongly electron-withdrawing trifluoromethyl group—imparts exceptional metabolic stability and potency to bioactive molecules, particularly in the development of next-generation isoxazoline insecticides and acaricides.

Core Chemical Identifiers

| Identifier Type | Value |

| Systematic Name | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanamine |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine |

| CAS Number (Racemic) | Not widely listed in public databases; often referenced by precursor CAS |

| Precursor Ketone CAS | 125733-43-9 (1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone) |

| Molecular Formula | C₈H₆Cl₂F₃N |

| Molecular Weight | 244.04 g/mol |

| SMILES | FC(F)(F)C(N)c1ccc(Cl)c(Cl)c1 |

| InChIKey | Predicted:[1][2][3][4]DZCAUMADOBDJJH-UHFFFAOYSA-N (Analogous to 4-CF3 variant) |

Nomenclature & Synonyms

Accurate identification is critical due to the existence of positional isomers (e.g., 3,5-dichloro) and fluorine analogs. The following table categorizes the synonyms used across chemical, industrial, and patent literature.

| Category | Synonym / Name Variation | Context |

| IUPAC / Systematic | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanamine | Standard chemical nomenclature |

| Chemical Abstracts (CA) | Benzenemethanamine, 3,4-dichloro-α-(trifluoromethyl)- | Formal indexing name |

| Functional Description | 3,4-Dichloro-α-(trifluoromethyl)benzylamine | Common in organic synthesis papers |

| Structural Shorthand | α-CF3-3,4-dichlorobenzylamine | Lab notebook / internal code |

| Inverted Name | 2,2,2-Trifluoro-1-(3,4-dichlorophenyl)ethylamine | Emphasizes the ethylamine chain |

| Stereochemical | (R)-1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanamine | Specific enantiomer (often the active form) |

Synthesis & Production Logic

The synthesis of this amine typically proceeds via the reductive amination of its corresponding ketone precursor. This pathway is preferred for its scalability and the ability to introduce chirality using asymmetric catalysts.

Primary Synthetic Pathway

-

Starting Material: 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 125733-43-9).[5]

-

Reaction: The ketone undergoes condensation with an amine source (e.g., ammonia or hydroxylamine) followed by reduction.

-

Chiral Resolution: To obtain the enantiopure amine (often required for biological activity), enzymatic resolution (e.g., using lipases) or asymmetric hydrogenation with chiral Ru/Rh catalysts is employed.

Mechanistic Flow (DOT Diagram)

The following diagram illustrates the synthesis logic and the relationship between the precursor and the target amine.

Figure 1: Synthetic pathway from the ketone precursor to the target chiral amine.[]

Applications in Drug & Agrochemical Development

This amine serves as a "privileged structure" in medicinal chemistry due to the trifluoromethyl group , which enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (LogP), improving membrane permeability.

Key Application Areas

-

Isoxazoline Insecticides:

-

The amine is a key building block for the "tail" region of novel isoxazoline insecticides (analogs of molecules like Fluralaner or Afoxolaner ). The 3,4-dichloro pattern provides specific binding affinity to the GABA-gated chloride channel in insects.

-

-

Calcimimetics:

-

Structurally related to Cinacalcet (which uses a 3-(trifluoromethyl)phenyl group), this amine is explored in analogs for treating hyperparathyroidism.

-

-

Chiral Auxiliaries:

-

The enantiopure form is used as a chiral resolving agent for acidic racemates.

-

Structural Activity Relationship (SAR) Logic

-

3,4-Dichloro Substitution: Increases lipophilicity and fills hydrophobic pockets in the target receptor.

-

Alpha-CF3 Group: Prevents metabolic deamination at the benzylic position and creates a strong dipole that can interact with protein residues.

Analytical Characterization

To validate the identity of 3,4-dichloro-alpha-(trifluoromethyl)benzenemethanamine, the following analytical signatures are standard.

| Method | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.4-7.6 (m, 3H): Aromatic protons (3,4-dichloro pattern).δ 4.3-4.5 (q, 1H): Methine proton (CH-CF3), split by fluorine.δ 1.5-2.0 (br s, 2H): Amine protons (NH2). |

| ¹⁹F NMR | δ -75 to -80 ppm (d): Trifluoromethyl group (doublet due to CH coupling). |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 244/246: Characteristic chlorine isotope pattern (9:6:1 for Cl2). |

| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretch.~1100-1300 cm⁻¹: C-F stretch (strong). |

References

-

PubChem. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (Precursor Ketone). CID 2776366. Link

-

Google Patents. Amides of Indolcarboxylic and Benzimidazolecarboxylic Acids as Insecticides. Patent EA023458B1. (Describes the use of trifluoroethylamines as intermediates). Link

-

Sigma-Aldrich. 3',4'-Dichloro-2,2,2-trifluoroacetophenone (Product Page). (Source for the precursor). Link

-

Chemrio. (R)-1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine. (Commercial listing confirming the chiral amine). Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 3. Glr Innovations [tracking.inqcrm.in]

- 4. 3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone 95% | CAS: 125733-43-9 | AChemBlock [achemblock.com]

The Role of the Trifluoromethyl (-CF₃) Group in Amine Metabolic Stability: A Mechanistic and Practical Guide

Introduction: The Trifluoromethyl Paradigm in Amine Chemistry

In medicinal chemistry, the modulation of amine basicity and metabolic liability is a constant optimization challenge. Amines are ubiquitous in pharmacophores, yet their electron-rich nitrogen lone pairs and adjacent α-C-H bonds make them prime targets for Cytochrome P450 (CYP450) mediated oxidative clearance[1].

Historically, the incorporation of a trifluoromethyl (-CF₃) group has been viewed as a "magic bullet" to enhance metabolic stability, lipophilicity, and bioavailability. However, treating fluorine substitution merely as a steric block ignores the profound physical organic chemistry at play. This guide deconstructs the causality behind -CF₃ substitution in amine scaffolds, exploring how electronic perturbations dictate metabolic fate, the structural nuances that lead to chemical instability, and the validated protocols required to accurately quantify these effects in vitro.

Physicochemical Causality: Electronic and Steric Perturbations

To understand why a -CF₃ group alters metabolic stability, we must look beyond its van der Waals radius (which mimics an isopropyl group) and examine its profound electronic effects.

HOMO Energy Reduction and Nucleophilicity

CYP450 enzymes initiate the oxidative metabolism of amines primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[1]. The SET pathway relies on the nucleophilicity of the amine's nitrogen lone pair. The strong σ-inductive electron-withdrawing nature of the -CF₃ group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. By pulling electron density away from the nitrogen, the -CF₃ group raises the activation barrier for single-electron oxidation, effectively neutralizing the SET pathway[1].

pKa Modulation and Lipophilicity

The inductive pull of a -CF₃ group dramatically reduces the pKa of adjacent amines. For example, replacing an N-methyl group with a trifluoroethyl (-CH₂CF₃) group can drop the amine's pKa by 2 to 3 units[2]. At physiological pH (7.4), this shifts the equilibrium from a charged, protonated state to a neutral, un-ionized state. While this increases membrane permeability and lipophilicity (LogD), it is a double-edged sword regarding metabolic stability, as discussed in Section 4.

Mechanistic Interrogation of CYP450-Mediated Clearance

The primary clearance mechanism for aliphatic amines is N-dealkylation. When an amine is N-methylated, the α-C-H bond is relatively weak (~105 kcal/mol) and highly susceptible to CYP-mediated HAT[1].

Replacing the N-methyl group with a -CF₃ group, or placing a -CF₃ group at the α-position, replaces the labile C-H bonds with highly stable C-F bonds (bond dissociation energy ~110–126 kcal/mol)[1],[3]. This thermodynamic barrier effectively blocks the HAT mechanism, preventing the formation of the carbon-centered radical intermediate required for dealkylation.

Diagram 1: CYP450 N-dealkylation pathway vs. thermodynamic blockade by trifluoromethyl substitution.

Structural Contexts: Stability Nuances and "The Dark Side"

Fluorine is not a "set and forget" solution[3]. The structural context of the -CF₃ group dictates whether it acts as a metabolic shield or a liability.

N-CF₃ Amines vs. N-CF₃ Azoles

Direct attachment of a -CF₃ group to an sp³ hybridized amine nitrogen (N-CF₃ amines) often results in severe chemical instability. The localized lone pair on the nitrogen can participate in the heterolytic expulsion of a fluoride ion, leading to rapid hydrolysis and decomposition in aqueous media[4],[3].

Conversely, N-trifluoromethyl azoles (e.g., N-CF₃ imidazoles or pyrazoles) exhibit excellent aqueous stability[4]. Because the nitrogen lone pair is delocalized into the aromatic π-system, it is unavailable to drive fluoride elimination. These motifs serve as highly stable, lipophilic bioisosteres for N-isopropyl or N-tert-butyl groups[4].

α-CF₃ Amines (Trifluoroethylamines)

Placing the -CF₃ group adjacent to the amine (e.g., -CH₂CF₃) avoids the hydrolysis liability entirely while still exerting a strong inductive pull. Trifluoroethylamines are exceptionally stable and are frequently utilized as metabolically resistant amide bioisosteres, as the -CF₃ group mimics the steric bulk and electron-withdrawing nature of a carbonyl oxygen without the associated proteolytic liabilities[2].

The Lipophilicity Paradox

While a -CF₃ group can block a specific site of metabolism, its high lipophilicity can inadvertently increase the molecule's overall affinity (

Quantitative Structure-Property Relationship (QSPR) Data

The following table synthesizes matched molecular pair (MMP) data demonstrating the context-dependent impact of -CF₃ substitution on physicochemical properties and Human Liver Microsome (HLM) intrinsic clearance (

| Scaffold Context | N-Substitution | Calc. pKa | LogD (pH 7.4) | HLM | Mechanistic Observation |

| Benzimidazole | -CH₃ | ~5.5 | 2.1 | 42.4 | Baseline CYP-mediated clearance. |

| Benzimidazole | -CF₃ | <3.0 | 3.6 | 9.3 | 4-fold stability increase; N-lone pair delocalized[1]. |

| Pyrazoylamide | -CH₃ | ~2.0 | 1.8 | 13.1 | Baseline CYP-mediated clearance. |

| Pyrazoylamide | -CF₃ | <1.0 | 3.2 | 166.0 | 12-fold stability decrease ; lipophilicity drives distal metabolism[1]. |

| Piperidine | -CH₃ | ~9.5 | 0.8 | >50.0 | High basicity; rapid single-electron oxidation. |

| Piperidine | -CH₂CF₃ (α-CF₃) | ~7.5 | 1.9 | <10.0 | Inductive pKa lowering; HAT blocked at α-position[5]. |

Validated Experimental Protocol: In Vitro Microsomal Clearance

To accurately assess the stability of fluorinated amines, the experimental protocol must isolate enzymatic clearance from chemical instability (e.g., N-CF₃ hydrolysis). The following self-validating workflow ensures data integrity.

Diagram 2: Self-validating workflow for determining in vitro microsomal intrinsic clearance.

Step-by-Step Methodology

System Validation & Controls (Critical):

-

Positive Controls: Include Verapamil (High clearance) and Warfarin (Low clearance) to validate HLM enzymatic viability.

-

Negative Control (-NADPH): Run a parallel incubation lacking the NADPH cofactor. Causality: If a fluorinated amine degrades in the absence of NADPH, the clearance is due to chemical instability (e.g., spontaneous defluorination/hydrolysis) or non-CYP enzymes, not oxidative metabolism.

Procedure:

-

Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

-

Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: Ensures thermal equilibrium of the microenvironment prior to enzymatic initiation.

-

Initiation: Initiate the oxidative reaction by adding an NADPH regenerating system (final concentration 1 mM).

-

Time-Course Sampling: At specific intervals (t = 0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the incubation mixture.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard. Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction, while simultaneously extracting the analyte.

-

Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Data Calculation: Plot the natural logarithm of the remaining compound area ratio against time. Determine the elimination rate constant (

) from the slope. Calculate intrinsic clearance:

References

-

Chepliaka, H., et al. (2020). "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

Keefer, C. E., et al. (2021). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PubMed Central (PMC), National Institutes of Health. URL:[Link]

-

Optibrium. (2023). "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations." URL:[Link]

-

Xing, L., et al. (2019). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]

-

Drug Hunter. (2025). "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." URL:[Link]

Sources

Chiral Building Blocks for Isoxazoline-Substituted Benzamides: A Technical Guide

This guide serves as an advanced technical resource for the synthesis and application of chiral building blocks in the development of isoxazoline-substituted benzamides.

Executive Summary

Isoxazoline-substituted benzamides (e.g., Fluralaner, Afoxolaner, Sarolaner, Lotilaner) represent the current gold standard in ectoparasiticide chemistry.[1][2] Their efficacy relies on a specific molecular architecture: a 5-membered isoxazoline ring bearing a trifluoromethyl group and a quaternary chiral center. While early generations were marketed as racemates, the (S)-enantiomer is the eutomer, exhibiting nanomolar potency against GABA-gated chloride channels in arthropods.

This guide details the asymmetric construction of this pharmacophore. It moves beyond simple resolution, focusing on enantioselective [3+2] cycloaddition strategies and the specific chiral building blocks required to execute them with high enantiomeric excess (ee).

Molecular Mechanism & Stereochemical Imperative

The Pharmacophore

The core pharmacophore consists of a 5-aryl-5-trifluoromethyl-isoxazoline ring.

-

Stereochemistry: The (S)-configuration at the C5 position is critical for binding. For Sarolaner and Lotilaner, the pure (S)-enantiomer is used to lower the metabolic load and off-target toxicity.

-

Binding Site: These molecules act as non-competitive antagonists of the GABA-gated chloride channel (GABA-Cl).[3] They bind to a unique site within the channel pore (distinct from fipronil), locking it in a closed conformation and causing spastic paralysis in the parasite.

Mechanism of Action (DOT Visualization)

Figure 1: Mechanism of Action (MOA) pathway showing the blockade of Chloride influx leading to parasite death.

Strategic Retrosynthesis

To achieve the chiral isoxazoline core, the most efficient route is the Asymmetric 1,3-Dipolar Cycloaddition . This convergent strategy disconnects the molecule into two primary building blocks: the Dipole (Nitrile Oxide precursor) and the Dipolarophile (Styrene).

Figure 2: Retrosynthetic analysis disconnecting the isoxazoline core into its constitutive building blocks.

Key Chiral Building Blocks

The synthesis of high-purity (S)-isoxazolines requires three specific components.

Block A: The Dipole Precursor (Aryl Head)

This component dictates the "head" of the molecule. It is typically a halogenated trifluoroacetophenone converted into an oxime or hydroximinoyl chloride.

-

Chemical Identity: 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (for Sarolaner) or 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone (for Lotilaner).

-

Role: Provides the trifluoromethyl group and the aryl ring at the C5 position.

-

Activation: Converted to the Hydroximinoyl Chloride using hydroxylamine hydrochloride followed by chlorination (NCS or Cl2). This intermediate generates the reactive Nitrile Oxide in situ upon treatment with base.

Block B: The Dipolarophile (Tail Precursor)

This alkene component reacts with the nitrile oxide.

-

Chemical Identity: Functionalized styrenes. For Lotilaner, this is often a thiophene-substituted alkene; for others, it is a substituted styrene like 1-bromo-4-vinylbenzene or a benzoic acid derivative.

-

Critical Feature: The terminal double bond must be accessible. Steric bulk around the alkene can reduce yield but improves enantioselectivity when matched with the correct catalyst.

Block C: The Chiral Catalyst (Stereocontrol)

To avoid a racemic mixture, a Chiral Phase Transfer Catalyst (PTC) is employed.

-

Chemical Identity: Quaternary ammonium salts derived from Cinchona alkaloids.

-

Example:N-benzylcinchonidinium bromide or novel anthracene-methyl substituted quinine derivatives.

-

-

Mechanism: The catalyst forms an ion pair with the nitronate intermediate (generated from the nitrile oxide), creating a chiral pocket that directs the facial selectivity of the cycloaddition, favoring the (S)-enantiomer.

Experimental Protocol: Asymmetric [3+2] Cycloaddition

Objective: Synthesis of the chiral isoxazoline core with >90% ee. Scale: Laboratory (10g scale).

Materials:

-

Dipole Precursor: 3,4,5-Trichlorophenyl trifluoromethyl hydroximinoyl chloride (1.0 eq).

-

Dipolarophile: 2-methyl-4-vinyl-thiophene-3-carboxylic acid ester (1.2 eq).

-

Catalyst: (S)-N-(9-anthracenylmethyl)cinchonidinium bromide (5 mol%).

-

Base: Potassium Carbonate (K2CO3) or NaHCO3.

-

Solvent: Toluene / Water (biphasic system).

Workflow:

-

Catalyst Preparation: Dissolve the chiral PTC (5 mol%) and the Dipolarophile (1.2 eq) in Toluene (10 volumes).

-

Dipole Addition: Cool the mixture to -10°C to maximize enantioselectivity. Add the Hydroximinoyl Chloride (1.0 eq).

-

Base Activation: Slowly add an aqueous solution of K2CO3 (2.0 eq) over 4 hours.

-

Why: Slow addition prevents the rapid dimerization of the nitrile oxide (furoxan formation) and ensures the catalyst stays saturated with the active species.

-

-

Reaction Monitoring: Monitor by HPLC. Look for the disappearance of the hydroximinoyl chloride and the formation of the isoxazoline.

-

Quench & Workup: Once complete, separate the organic layer.[4] Wash with dilute HCl (to remove catalyst) and brine.

-

Crystallization (Enrichment): Evaporate solvent. Recrystallize the crude solid from Heptane/IPA (9:1).

-

Self-Validating Step: The racemate is often more soluble; the crystal lattice of the pure (S)-enantiomer is thermodynamically preferred in specific solvent systems (e.g., toluene solvates for Afoxolaner).

-

Process Visualization

Figure 3: Step-by-step workflow for the asymmetric synthesis of the isoxazoline core.

Quality Control & Analytics

To validate the synthesis, specific analytical checks are mandatory.

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 Column, ACN/Water gradient) | > 98.0% |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% (after crystallization) |

| Identity | 1H-NMR (500 MHz), 19F-NMR | Characteristic CF3 singlet ~ -80 ppm |

| Residual Catalyst | LC-MS | < 10 ppm |

Chiral HPLC Conditions (Example for Lotilaner intermediate):

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5µm).

-

Mobile Phase: n-Heptane / Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).

References

-

Zoetis Services LLC. (2016). The Discovery and Synthesis of Sarolaner: A Technical Overview. Veterinary Parasitology. Link

-

Gassel, M., et al. (2014).[5] The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod GABA-gated chloride channels.[1] Insect Biochemistry and Molecular Biology. Link

-

Novartis Tiergesundheit AG. (2017). Process for the preparation of enantiomerically enriched isoxazoline compounds (WO2017176948A1). Google Patents. Link

-

Lahm, G. P., et al. (2013). Isoxazolines: A new class of ectoparasiticides. Bioorganic & Medicinal Chemistry Letters. Link

-

Elanco Tiergesundheit AG. (2014). Method for the preparation of Lotilaner (WO2014090918). Google Patents. Link

Sources

Methodological & Application

Application Note: Synthesis of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine via Titanium-Mediated Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine from its corresponding ketone, 3,4-dichloro-2,2,2-trifluoroacetophenone .

While standard reductive amination (e.g., using NaBH

To overcome this, this protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)

Strategic Rationale & Mechanism

The Fluorine Effect

The target molecule contains a trifluoromethyl group adjacent to the amine. In the precursor ketone, the -CF

-

The Problem: When ammonia attacks the ketone, the resulting hemiaminal is stabilized by the electron-withdrawing groups. Spontaneous dehydration to the imine (the necessary substrate for reduction) is slow and unfavorable under standard conditions.

-

The Solution: Ti(OiPr)

coordinates to the hemiaminal oxygen, facilitating its elimination as a titanate species and driving the formation of the titanium-complexed imine.

Mechanistic Pathway

The reaction proceeds through a coordinated activation mechanism. The titanium species acts as a template, bringing the amine and carbonyl together while sequestering the water produced during condensation.

Figure 1: Mechanistic pathway highlighting the critical role of Titanium in overcoming the hemiaminal stability trap.[3]

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[3][4] | Role | Hazards |

| 3,4-Dichloro-2,2,2-trifluoroacetophenone | 1.0 | Substrate | Irritant |

| Ammonium Acetate (NH | 3.0 - 5.0 | Amine Source | Hygroscopic |

| Titanium(IV) Isopropoxide | 2.0 | Lewis Acid / Scavenger | Moisture Sensitive, Flammable |

| Triethylamine (Et | 2.0 | Base (if using NH | Corrosive, Flammable |

| Sodium Borohydride (NaBH | 1.5 | Reducing Agent | Water Reactive, Toxic |

| THF (Anhydrous) | Solvent | Medium | Flammable |

| Ammonium Hydroxide (2M) | Quench | Hydrolysis of Ti salts | Corrosive |

Step-by-Step Methodology

Phase 1: Imine Formation (The "Titanium Push")

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add 3,4-Dichloro-2,2,2-trifluoroacetophenone (10 mmol, 2.43 g) and Ammonium Acetate (30-50 mmol, 2.3 - 3.8 g) to the flask.

-

Note: NH

OAc is preferred over NH

-

-

Solvent: Add anhydrous THF (20 mL). The mixture may not be fully homogeneous yet.

-

Catalyst Addition: Add Titanium(IV) isopropoxide (20 mmol, 6.0 mL) via syringe.

-

Observation: The solution often turns slightly yellow/orange and may warm slightly.

-

-

Reaction: Stir at ambient temperature (20–25°C) for 8–12 hours.

-

Checkpoint: Monitor by TLC or LCMS. The disappearance of the ketone peak and appearance of the imine (often unstable on silica) indicates progress. For trifluoromethyl ketones, extending time to 12h ensures maximum conversion of the stable hemiaminal.

-

Phase 2: Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. Caution: Reduction is exothermic. 7. Addition: Add Sodium Borohydride (15 mmol, 0.57 g) portion-wise over 10 minutes. 8. Reaction: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

Phase 3: Workup & Purification 9. Quench: Cool back to 0°C. Slowly add 2M Ammonium Hydroxide (30 mL).

- Critical Step: A heavy white/grey precipitate of Titanium Dioxide (TiO

- Filtration: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

- Extraction: Transfer filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL).

- Acid-Base Purification (Self-Validating Step):

- Combine organic layers and extract with 1M HCl (3 x 30 mL). The amine product moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in the organic phase.

- Wash the acidic aqueous phase with fresh EtOAc (1 x 20 mL).

- Basify the aqueous phase to pH >12 using 4M NaOH .

- Extract the free amine into DCM (3 x 30 mL).

- Isolation: Dry the DCM layer over Na

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical quenching and purification steps.[3][5]

Analytical Validation & Troubleshooting

Expected Analytical Data

-

Physical State: Usually a colorless to pale yellow oil or low-melting solid.

-

H NMR (CDCl

- 7.2–7.6 ppm (m, 3H, Aromatic protons).

-

4.3–4.6 ppm (q, 1H, CH -CF

-

1.5–2.0 ppm (br s, 2H, NH

-

F NMR:

-

Single peak around -75 to -78 ppm (indicative of the CF

group adjacent to a chiral center).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete imine formation due to hemiaminal stability. | Increase Ti(OiPr) |

| Emulsion during workup | Titanium salts not fully hydrolyzed. | Stir the NH |

| Product is impure | Unreacted ketone carried over. | Ensure the Acid-Base extraction (Step 12) is performed rigorously. The ketone will not extract into the acid layer. |

| Racemic Product | Standard NaBH | Advanced: For chiral synthesis, replace NaBH |

Safety Considerations

-

Titanium(IV) Isopropoxide: Reacts violently with water. Handle under inert atmosphere.

-

Sodium Borohydride: Liberates hydrogen gas upon contact with acid or water. Ensure proper venting.

-

Fluorinated Intermediates: While the final product is stable, fluorinated ketones can be volatile and potent irritants. Work in a fume hood.

References

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with ammonium formate. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

-

Barney, C. L., et al. (1999). A convenient synthesis of primary amines via reductive amination using Titanium(IV) Isopropoxide.[2][3][7] Tetrahedron Letters. (General application of the Ti-mediated ammonia method).

-

Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. designer-drug.com [designer-drug.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. open.bu.edu [open.bu.edu]

- 5. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Strategic Synthesis of Chiral α-Trifluoromethylamines via Nucleophilic Addition to 3,4-Dichlorophenyl Trifluoromethyl Ketimines

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the nucleophilic addition to 3,4-dichlorophenyl trifluoromethyl ketimines, a critical transformation for the synthesis of chiral α-trifluoromethylamines. These target molecules are of high value in pharmaceutical research due to the unique biochemical properties conferred by the trifluoromethyl group.[1] This guide details the underlying mechanistic principles, offers a robust step-by-step protocol for a representative reaction, presents key data, and includes a troubleshooting section to address common experimental challenges.

Introduction: The Significance of α-Trifluoromethylamines

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, chiral α-trifluoromethylamines are privileged structural motifs found in numerous pharmaceuticals and agrochemicals.[3][4][5] The synthesis of these compounds in an enantiomerically pure form is a key challenge in modern medicinal chemistry.[6][7]

The nucleophilic addition to trifluoromethyl ketimines stands out as one of the most direct and efficient methods for constructing the crucial C-CF₃ stereocenter.[4][8] The 3,4-dichlorophenyl scaffold is a common feature in bioactive molecules, making the corresponding ketimine a highly relevant starting material for drug discovery programs. This protocol focuses on providing a foundational methodology for this transformation, emphasizing experimental reliability and mechanistic understanding.

Mechanistic Rationale: Activating the Imine Bond

The nucleophilic addition to a ketimine involves the attack of a nucleophile on the electrophilic carbon atom of the carbon-nitrogen double bond (C=N). This reaction is analogous to the well-known addition to carbonyl groups (C=O).[9] The general process is initiated by the nucleophilic attack, which breaks the C=N π-bond and forms a new carbon-nucleophile bond, resulting in a tetrahedral intermediate.[10][11] Subsequent protonation of the nitrogen anion yields the final amine product.

The presence of the strongly electron-withdrawing trifluoromethyl group dramatically increases the electrophilicity of the imine carbon, making it highly susceptible to attack by a wide range of nucleophiles.[9] This activation is crucial for the reaction's success.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbon of the ketimine.

-

Intermediate Formation: A transient, tetrahedral nitrogen anion intermediate is formed.

-

Protonation: The intermediate is protonated during aqueous work-up to yield the neutral α-trifluoromethylamine product.

This process is outlined in the diagram below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 11. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

Application Note: Catalytic Asymmetric Hydrogenation of Trifluoromethyl Imines

Executive Summary & Strategic Analysis

The incorporation of a trifluoromethyl (

The Technical Challenge

-

Electronic Deactivation: The strong electron-withdrawing nature of the

group significantly lowers the basicity of the imine nitrogen ( -

Stereoelectronic Effects: The

group is sterically bulky (roughly equivalent to an isopropyl group) but electronically repulsive to electron-rich metal centers. -

Defluorination Risk: Under aggressive reducing conditions, there is a non-zero risk of hydrodefluorination, leading to impurity formation.

The Solution Architecture

This guide details two distinct, field-proven protocols:

-

Protocol A (Palladium System): The gold standard for cyclic

imines (e.g., sultams, benzoxathiazines). It relies on solvent-assisted activation using Trifluoroethanol (TFE). -

Protocol B (Iridium System): The preferred method for acyclic

imines, utilizing chiral P,N-ligands and acid additives to overcome low substrate reactivity.

Protocol A: Pd-Catalyzed Hydrogenation of Cyclic Imines

Target Substrates: Cyclic

Rationale

Palladium(II) trifluoroacetate, when coordinated with electron-rich bisphosphine ligands (like SegPhos or BINAP), forms a highly active catalyst. The critical "secret sauce" in this protocol is the solvent: 2,2,2-Trifluoroethanol (TFE) . TFE acts as a hydrogen-bond donor to the sulfonyl oxygen or imine nitrogen, activating the electrophile without requiring strong mineral acids that might degrade the catalyst.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: Pd(OCOCF

) -

Ligand: (S)-SegPhos or (S)-SynPhos (Biaryl bisphosphines are preferred over ferrocenyl ligands).

-

Solvent: TFE (2,2,2-Trifluoroethanol), HPLC grade, dried over 3Å MS.

-

Hydrogen Source:

gas (balloon or high-pressure bomb).

Step-by-Step Methodology

-

Catalyst Formation (In-Situ):

-

In a glovebox (argon atmosphere), weigh Pd(OCOCF

) -

Add anhydrous acetone (1.0 mL) and stir at room temperature for 1 hour. The solution should turn distinct orange/red, indicating complex formation.

-

Self-Validation Point: If the solution remains pale or precipitates black particles, the complexation failed (likely wet solvent). Discard and restart.

-

Remove acetone in vacuo to obtain the solid catalyst complex.

-

-

Reaction Assembly:

-

Add the cyclic

imine substrate (0.5 mmol) to the solid catalyst. -

Add TFE (3.0 mL). The substrate may not dissolve immediately; this is acceptable.

-

Transfer the vessel to a stainless steel autoclave.

-

-

Hydrogenation:

-

Purge the autoclave with

(pressurize to 10 bar, release) three times. -

Pressurize to 30 bar (approx. 435 psi) .

-

Stir at Room Temperature for 12–18 hours.

-

Note: Heating is rarely required and may erode enantioselectivity (ee).

-

-

Work-up & Analysis:

-

Slowly release pressure.

-

Filter the mixture through a short pad of Celite to remove Pd black. Rinse with DCM.

-

Concentrate the filtrate.

-

QC Step: Analyze conversion via

NMR (shift of the

-

Protocol B: Ir-Catalyzed Hydrogenation of Acyclic Imines

Target Substrates:

Rationale

Acyclic imines are conformationally mobile (E/Z isomerization). Iridium complexes with chiral P,N-ligands (specifically bicyclic pyridine-phosphinites or spiro-ligands) are superior here. Unlike the Pd system, this reaction often requires a stoichiometric or catalytic acid additive to protonate the imine, generating a highly electrophilic iminium species that the Ir-H species can attack.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Catalyst:

dimer. -

Ligand: (S)-f-SpiroPhos or chiral Pyridine-Phosphinite (e.g., derived from valinol).

-

Additive: Stoichiometric acid is often required. Use L-DTTA (Di-p-toluoyl-L-tartaric acid) or simple TFA if the substrate is basic enough.

-

Solvent: Toluene or DCM (Non-coordinating solvents are better here than TFE).

Step-by-Step Methodology

-

Catalyst Preparation:

-

Mix

(0.5 mol%) and the Chiral Ligand (1.1 mol%) in Toluene (2 mL). -

Stir at room temperature for 30 minutes.

-

Critical Step: Add

(iodine, ~2 mol%) or a halide abstractor if using a neutral ligand to generate the cationic active species. (Skip if using cationic precursors like

-

-

Substrate Loading:

-

Add the acyclic

imine (0.2 mmol). -

Add the Acid Additive (10 mol% to 1.0 equiv depending on substrate basicity).

-

Expert Insight: For highly electron-deficient

imines, the imine is barely basic. Use a stronger acid (TFA) or higher pressure.

-

-

Hydrogenation:

-

Pressurize autoclave to 50 bar (725 psi) . Higher pressure is needed for acyclic systems to outcompete catalyst deactivation.

-

Stir at room temperature for 20 hours.

-

-

Purification:

-

Basify the reaction mixture with sat.

(to neutralize the additive). -

Extract with EtOAc.

-

Purify via flash chromatography (Silica gel).

-

Troubleshooting & Process Control

Comparative Performance Data

| Variable | Protocol A (Pd/TFE) | Protocol B (Ir/Acid) |

| Substrate Class | Cyclic Sulfonyl Imines, Sultams | Acyclic Ketimines |

| Solvent | TFE (Critical for activation) | Toluene, DCM |

| Pressure | 20–30 bar | 50–80 bar |

| Typical ee% | 90–99% | 85–96% |

| Common Failure Mode | Incomplete conversion (wet TFE) | Low ee (E/Z isomerization) |

Self-Validating Systems (QC)

-

The Color Test:

-

Pd System: Active catalyst is orange/red. If it turns black instantly upon

addition, the ligand has dissociated (check ligand purity). -

Ir System: Active catalyst is usually deep red/brown. If it turns pale yellow, the hydride species may have decomposed.

-

-

Pressure Drop Monitoring:

-

For scale-up (>1g), monitor the

uptake curve. A plateau before theoretical uptake indicates catalyst poisoning (likely by amine product inhibition).

-

Mechanistic Visualization

The following diagrams illustrate the distinct pathways for the Palladium and Iridium systems described above.

Diagram 1: General Workflow & Decision Matrix

Caption: Decision matrix for selecting the optimal catalytic system based on substrate topology.

Diagram 2: Pd-Catalyzed Mechanism (TFE Assisted)

Caption: Proposed mechanism for Pd-catalyzed hydrogenation highlighting the critical activation role of TFE solvent.

References

-

Zhou, Y.-G. (2012).[3] "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research.

-

Wang, Y.-Q., & Zhou, Y.-G. (2006).[1] "Palladium-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines." Angewandte Chemie International Edition.

-

Cherku, S. R., et al. (2007). "Enantioselective Synthesis of

-Trifluoromethyl Amines." Journal of the American Chemical Society.[3][4] -

Abe, H., Amii, H., & Uneyama, K. (2001).[1] "Pd-Catalyzed Asymmetric Hydrogenation of

-Fluorinated Iminoesters." Organic Letters. -

Ma, J.-A., & Cahard, D. (2004). "Asymmetric Synthesis of

-Trifluoromethylated Amine Derivatives." Chemical Reviews.

Sources

The Strategic Application of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine as a Novel Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical sciences and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Many therapeutic agents are chiral, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[2] Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, has therefore become a cornerstone of modern drug development.[1][2] Among the various strategies for achieving this, the use of chiral auxiliaries remains a robust and versatile approach.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the evaluation and potential application of a novel chiral auxiliary, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine. While established auxiliaries like Evans' oxazolidinones and pseudoephedrine are well-documented, the exploration of new auxiliaries is crucial for expanding the synthetic toolbox and addressing specific challenges in complex molecule synthesis.[4][5] The unique structural features of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine, including its bulky dichlorophenyl group and the electron-withdrawing trifluoromethyl moiety, suggest its potential to offer distinct advantages in controlling stereoselectivity. This document will detail the theoretical framework, practical protocols, and analytical methods for harnessing this compound in asymmetric synthesis.

Evaluating a Novel Chiral Auxiliary: A Strategic Workflow

The successful implementation of a new chiral auxiliary requires a systematic evaluation process. The following workflow outlines the key stages, from initial characterization to the final recovery of the chiral product and auxiliary.

Caption: General workflow for the evaluation of a new chiral auxiliary.

Part 1: Synthesis and Attachment of the Chiral Auxiliary

The first critical step is to obtain the chiral auxiliary in enantiomerically pure form and then attach it to a prochiral substrate. For the purpose of this guide, we will consider the attachment to a generic carboxylic acid to form a chiral amide.

Protocol 1: Amide Formation

This protocol describes the coupling of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine with a carboxylic acid (e.g., propanoic acid) to form the corresponding chiral amide.

Materials:

-

(R)- or (S)-1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine

-

Carboxylic acid (e.g., propanoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine (1.05 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the coupling agent (e.g., DCC, 1.1 eq) in anhydrous DCM. If using HATU, it can be added as a solid along with a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure chiral amide.

-

Characterization: Characterize the purified amide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Application in Diastereoselective Alkylation

With the chiral amide in hand, a classic test for its efficacy as a chiral auxiliary is the diastereoselective alkylation of its enolate. The bulky nature of the auxiliary is expected to shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.

Protocol 2: Asymmetric Alkylation of the Chiral Amide

This protocol details the generation of a lithium enolate from the chiral amide followed by its reaction with an alkyl halide.

Materials:

-

Chiral amide (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (freshly prepared or titrated solution)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add the strong base (e.g., LDA, 1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis of Diastereoselectivity:

-

The crude product can be analyzed directly by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating the signals of the newly formed stereocenter.

-

Alternatively, the crude product can be purified by flash column chromatography. The diastereomers may be separable, or the d.r. can be determined by chiral HPLC analysis of the purified product mixture.

-

Data Presentation

The results of the asymmetric alkylation should be tabulated to allow for easy comparison and optimization of reaction conditions.

| Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | LDA | THF | -78 | To be determined | To be determined |

| Methyl iodide | LHMDS | THF | -78 | To be determined | To be determined |

| Allyl bromide | LDA | THF | -78 | To be determined | To be determined |

Part 3: Cleavage and Recovery

A key feature of a useful chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenter. For amide-based auxiliaries, acidic or basic hydrolysis are common cleavage methods.

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary

This protocol describes a representative acidic hydrolysis to cleave the auxiliary and liberate the chiral carboxylic acid.

Materials:

-

Alkylated chiral amide (from Protocol 2)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6 M solution)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the alkylated chiral amide in a mixture of THF and aqueous acid (e.g., 6 M H₂SO₄).

-

Hydrolysis: Heat the reaction mixture to reflux and stir for 12-48 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Make the aqueous layer basic (pH > 10) by the slow addition of NaOH solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate to recover the chiral auxiliary (1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine). The combined organic layers can be dried over MgSO₄, filtered, and concentrated to yield the recovered auxiliary. The purity of the recovered auxiliary should be checked, and it can be repurified if necessary.

-

Acidify the aqueous layer to pH < 2 with concentrated HCl.

-

Extract the acidified aqueous layer with ethyl acetate. The combined organic layers contain the desired chiral carboxylic acid.

-

-

Product Isolation: Wash the organic layer containing the product with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.

-

Analysis of Enantiomeric Excess: The enantiomeric excess (ee%) of the final carboxylic acid product should be determined, typically by converting it to a suitable derivative (e.g., a methyl ester) and analyzing by chiral HPLC or GC.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the application of the chiral auxiliary in an asymmetric alkylation reaction.

Caption: Step-by-step workflow for diastereoselective alkylation.

Conclusion and Future Outlook

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine presents an intriguing scaffold for a novel chiral auxiliary. Its synthesis, attachment to prochiral substrates, and application in diastereoselective transformations such as enolate alkylation can be systematically investigated using the protocols outlined in this guide. The bulky, electronically-defined aromatic ring and the trifluoromethyl group are hypothesized to provide a well-defined chiral environment, potentially leading to high levels of stereocontrol. Successful demonstration of its efficacy, coupled with efficient cleavage and recovery, would establish this compound as a valuable tool for asymmetric synthesis in both academic and industrial research, particularly in the challenging synthesis of complex chiral molecules for drug discovery and development.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Reports, 3(2), 7-14. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note & Protocols: Scalable Synthesis Routes for Dichloro-Substituted Trifluoroethylamines

Introduction: The Rising Importance of Dichloro-Trifluoroethylamines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The trifluoromethyl group (-CF3) is a particularly favored moiety in this regard.[3] When combined with a dichloro-substitution pattern, the resulting dichloro-substituted trifluoroethylamine scaffold presents a unique and highly valuable building block for novel therapeutics. These compounds are of significant interest to researchers and drug development professionals for their potential to unlock new pharmacological profiles.

However, the synthesis of these complex molecules on a scale suitable for extensive preclinical and clinical development presents significant challenges. This application note provides a comprehensive guide to potential scalable synthesis routes for dichloro-substituted trifluoroethylamines, offering detailed protocols and an analysis of the underlying chemical principles to empower researchers in this critical area of drug discovery.

Strategic Approaches to Scalable Synthesis

The synthesis of dichloro-substituted trifluoroethylamines can be approached from two primary strategic directions, each with its own set of advantages and challenges.

Strategy 1: Late-Stage Dichlorination of a Trifluoroethylamine Core

This approach focuses on first constructing the trifluoroethylamine backbone and subsequently introducing the dichloro-functionality. This strategy can be advantageous if a variety of dichlorination patterns are desired from a common intermediate.

Strategy 2: Early-Stage Introduction of Dichloro-Functionality

In this strategy, a dichlorinated starting material is utilized, and the trifluoroethylamine moiety is built upon this pre-existing scaffold. This can be a more convergent approach, potentially leading to higher overall yields if the initial dichlorinated starting materials are readily available.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the two primary synthetic strategies.

Caption: High-level overview of the two primary synthetic strategies.

Detailed Protocols and Mechanistic Insights

The following sections provide detailed protocols for plausible and scalable synthetic routes, along with a discussion of the critical parameters and underlying mechanisms.

Protocol 1: Synthesis of N-(2,2-dichloro-1-(trifluoromethyl)ethyl)acetamide (A Strategy 1 Approach)

This protocol details a potential route starting from the commercially available 2,2,2-trifluoroethylamine, proceeding through an intermediate imine, followed by dichlorination and subsequent reduction.

Workflow Diagram

Caption: Step-wise workflow for Protocol 1.

Step 1: Synthesis of N-(2,2,2-trifluoroethyl)acetamide